molecular formula C13H15BrN2O B8177832 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B8177832
M. Wt: 295.17 g/mol
InChI Key: LXKNXWMGZWDQFT-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities. This particular compound features a bromine atom at the 6th position, a methyl group at the 5th position, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom of the indazole ring. These structural modifications can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes:

    Methylation: The methyl group at the 5th position can be introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst such as aluminum chloride.

    Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group can be attached through a nucleophilic substitution reaction, where the nitrogen atom of the indazole ring reacts with a suitable pyran derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-Bromo-5-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, while nucleophilic substitution of the bromine atom can produce a variety of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyran ring can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-methyl-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, which may result in different biological activities.

    5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine atom, which can affect its chemical reactivity and biological properties.

    6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the methyl group, which can influence its overall stability and activity.

Uniqueness

The presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group in 6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole makes it unique compared to its analogs. These structural features can enhance its chemical reactivity, binding affinity, and selectivity towards specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-5-methyl-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-9-6-10-8-15-16(12(10)7-11(9)14)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKNXWMGZWDQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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